7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound with the molecular formula C20H20O4 and a molecular weight of 324.38 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-6-ethyl-3-phenoxy-chromen-4-one
- 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one
- 7-ethoxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one
- 6-ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one
Uniqueness
7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7-ethoxy-6-ethyl-2-methyl-3-phenoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-14-11-16-18(12-17(14)22-5-2)23-13(3)20(19(16)21)24-15-9-7-6-8-10-15/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWBYXERFKUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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